molecular formula C12H18N2O3S B14243263 N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea CAS No. 189764-42-9

N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N'-methylurea

Cat. No.: B14243263
CAS No.: 189764-42-9
M. Wt: 270.35 g/mol
InChI Key: OFLAYGGTLIHWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea is a chemical compound that belongs to the class of urea derivatives It is characterized by the presence of a benzyl group, a methanesulfonyl group, and a methylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea typically involves the reaction of benzylamine with methanesulfonyl chloride to form N-benzyl-N-(methanesulfonyl)amine. This intermediate is then reacted with methyl isocyanate to yield the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea can undergo various chemical reactions, including:

    Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-Benzyl-N-[2-(methanesulfonyl)ethyl]-N’-methylurea has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Benzyl-N-[2-(methanesulfonyl)

Properties

CAS No.

189764-42-9

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

1-benzyl-3-methyl-1-(2-methylsulfonylethyl)urea

InChI

InChI=1S/C12H18N2O3S/c1-13-12(15)14(8-9-18(2,16)17)10-11-6-4-3-5-7-11/h3-7H,8-10H2,1-2H3,(H,13,15)

InChI Key

OFLAYGGTLIHWMI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(CCS(=O)(=O)C)CC1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.